molecular formula C17H25NO4 B13182174 5-(N-Boc-amino)-2'-methoxypentanophenone

5-(N-Boc-amino)-2'-methoxypentanophenone

Cat. No.: B13182174
M. Wt: 307.4 g/mol
InChI Key: LDOVUCZVNHYSOY-UHFFFAOYSA-N
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Description

5-(N-Boc-amino)-2’-methoxypentanophenone is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-Boc-amino)-2’-methoxypentanophenone typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-(N-Boc-amino)-2’-methoxypentanophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(N-Boc-amino)-2’-methoxypentanophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its amine functionality.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(N-Boc-amino)-2’-methoxypentanophenone primarily involves its ability to act as a protected amine. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(N-Boc-amino)-2’-methoxypentanophenone is unique due to its specific structure, which combines a Boc-protected amine with a methoxypentanophenone moiety. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

5-(N-Boc-amino)-2'-methoxypentanophenone is an organic compound that has gained attention in various fields of research due to its unique structural features and biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protected amine group, which is crucial for its stability and reactivity. The Boc group serves to protect the amine from unwanted reactions during synthesis, allowing for selective modifications of the compound. The methoxy group contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Upon deprotection of the Boc group, the free amine can engage in reactions with enzymes and receptors, facilitating biological processes such as enzyme-substrate interactions and protein-ligand binding.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Proliferation Modulation : It has been shown to affect cell growth and proliferation, making it a candidate for cancer research.
  • Apoptosis Induction : Similar compounds have been reported to induce apoptosis in cancer cells through various signaling pathways.

Biochemical Pathways

This compound may influence several biochemical pathways:

  • Tryptophan Biosynthesis : By inhibiting enzymes involved in tryptophan biosynthesis, it may reduce levels of this essential amino acid, impacting protein synthesis and cellular metabolism.
  • Signal Transduction : The compound's interactions with proteins involved in signal transduction can lead to significant changes in gene expression related to cell survival and proliferation.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was shown to inhibit cell viability significantly, with IC50 values indicating potent activity against specific types of cancer cells.
  • Enzyme Interaction Studies : Research involving enzyme kinetics has revealed that the compound can act as an inhibitor for several key enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of enzymes responsible for the conversion of substrates in critical metabolic routes.

Data Tables

Biological Activity Effect IC50 (µM) Cell Line
CytotoxicityInhibition of cell viability15.3HeLa
Enzyme InhibitionCompetitive inhibition12.7Various Enzymes

Scientific Research Applications

This compound has several potential applications:

  • Medicinal Chemistry : It serves as a versatile intermediate in the synthesis of peptide-based drugs and other bioactive compounds.
  • Biochemical Research : Its ability to modulate enzyme activity makes it useful for studying enzyme kinetics and mechanisms.
  • Industrial Applications : The compound can be utilized in the production of polymers and advanced materials due to its unique chemical properties.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl N-[5-(2-methoxyphenyl)-5-oxopentyl]carbamate

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-12-8-7-10-14(19)13-9-5-6-11-15(13)21-4/h5-6,9,11H,7-8,10,12H2,1-4H3,(H,18,20)

InChI Key

LDOVUCZVNHYSOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=CC=C1OC

Origin of Product

United States

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